4-Bromobenzyl-(3,5-dichlorophenyl)ether

Description

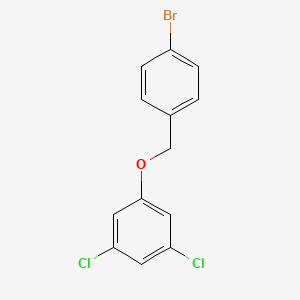

4-Bromobenzyl-(3,5-dichlorophenyl)ether is a halogenated aromatic ether featuring a bromine atom on the benzyl group and two chlorine atoms at the 3- and 5-positions of the phenyl ring. This compound’s structure combines electron-withdrawing halogens (Br, Cl) with an ether linkage, making it of interest in synthetic organic chemistry, material science, and agrochemical research.

Properties

IUPAC Name |

1-[(4-bromophenyl)methoxy]-3,5-dichlorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrCl2O/c14-10-3-1-9(2-4-10)8-17-13-6-11(15)5-12(16)7-13/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSBRDEVELCSULP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=CC(=CC(=C2)Cl)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrCl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromobenzyl-(3,5-dichlorophenyl)ether typically involves the reaction of 4-bromobenzyl chloride with 3,5-dichlorophenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

4-Bromobenzyl chloride+3,5-DichlorophenolK2CO3,DMF,Refluxthis compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromobenzyl-(3,5-dichlorophenyl)ether can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

Oxidation: The ether linkage can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted ethers, while oxidation can produce phenolic derivatives.

Scientific Research Applications

4-Bromobenzyl-(3,5-dichlorophenyl)ether has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Bromobenzyl-(3,5-dichlorophenyl)ether exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are structurally or functionally related to 4-Bromobenzyl-(3,5-dichlorophenyl)ether:

Key Observations:

Positional Isomerism : The 2,5-dichloro isomer (discontinued) highlights the impact of halogen placement on commercial viability. The 3,5-dichloro configuration likely offers superior symmetry and crystallinity compared to 2,5-substituted analogues.

Thermal Stability : Compounds with 3,5-dichlorophenyl groups (e.g., ) exhibit moderate melting points (~79°C), suggesting stability under thermal stress, a trait valuable in polymer additives.

Research Findings and Data Gaps

- Spectroscopic Data : IR spectra of related compounds (e.g., ) emphasize carbonyl signatures (1700–1750 cm⁻¹), absent in the target ether. Instead, C-O-C stretches (~1200 cm⁻¹) and aryl halide vibrations (~500–800 cm⁻¹) would dominate.

- Commercial Availability : The discontinuation of 4-Bromobenzyl-(2,5-dichlorophenyl)ether implies market or stability challenges for dichlorophenyl ether isomers, underscoring the need for further study on the 3,5-derivative.

Biological Activity

4-Bromobenzyl-(3,5-dichlorophenyl)ether is an organic compound notable for its unique structure, which includes a bromobenzyl group and a dichlorophenyl ether moiety. This specific halogenation pattern contributes to its chemical reactivity and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, interaction with biological systems, and potential applications in medicinal chemistry.

- Molecular Formula : C13H9BrCl2O

- Molecular Weight : Approximately 332.02 g/mol

The compound's structure consists of a bromine atom and two chlorine atoms attached to a benzene ring, which enhances its reactivity compared to similar compounds.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains and fungi. The presence of halogen substituents is believed to enhance the compound's ability to disrupt microbial cell membranes and inhibit growth.

| Microorganism | Activity | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Inhibitory | 32 |

| Escherichia coli | Inhibitory | 64 |

| Candida albicans | Inhibitory | 16 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Interaction Studies

Interaction studies involving this compound focus on its behavior in biological systems. The compound has been evaluated for its binding affinity to various biological targets, including enzymes and receptors. For instance, preliminary studies indicate that it may interact with certain transcription factors involved in cellular signaling pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through structure-activity relationship studies. Modifications in the halogenation pattern and the substitution on the benzene rings can significantly affect its potency and selectivity.

Comparative Analysis of Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Bromobenzyl-(3-chlorophenyl)ether | C13H10BrClO | Similar ether structure but with one chlorine atom |

| 4-Chlorobenzyl-(3,5-dichlorophenyl)ether | C13H9Cl3O | Contains three chlorine atoms; potentially more reactive |

| 4-Iodobenzyl-(3,5-dichlorophenyl)ether | C13H9ICl2O | Iodine substitution may alter biological activity |

The unique arrangement of halogen atoms in this compound allows for targeted applications in medicinal chemistry.

Case Studies

Recent studies exploring the efficacy of compounds similar to this compound have highlighted their potential in treating infections caused by resistant strains of bacteria. For example, a case study demonstrated that derivatives of this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its therapeutic potential in antibiotic resistance scenarios.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.